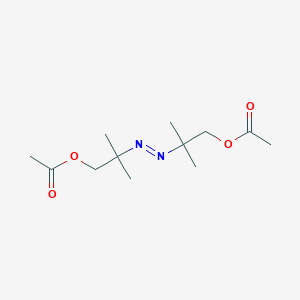
N-Benzoyl-L-leucine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-Benzoyl-L-leucine derivatives involves coupling reactions with amino acid esters using protocols such as the 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), as demonstrated in the preparation of N-para-ferrocenyl benzoyl amino acid ethyl esters, including L-leucine among others (Savage et al., 2005).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized through spectroscopic techniques and X-ray crystallography, providing insights into their complex formation and structure-function relationships. The structural characterization includes N-ortho-ferrocenyl benzoyl amino acid esters, showcasing the detailed arrangement of atoms within these compounds (Savage et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives reveal their reactivity and potential for forming various structurally diverse compounds. These include the synthesis of metal ion complexes with N-(4-methoxy benzoyl amino)-thioxo methyl leucine, highlighting their coordination chemistry and potential applications in material science (Sarhan et al., 2017).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Studies on asymmetric polymerizations of N-substituted maleimides bearing L-leucine ester derivatives discuss the influence of N-substituents on specific rotations and chiral recognition abilities, indicative of their physical behavior (Oishi et al., 2007).
Applications De Recherche Scientifique
Synthèse peptidique
“N-Benzoyl-L-leucine” is used in peptide synthesis . It is a reagent type suitable for solution phase peptide synthesis . Ce composé joue un rôle crucial dans la formation des peptides, qui sont de courtes chaînes de monomères d'acides aminés liés par des liaisons peptidiques.
Activation C-H
This compound is a ligand suitable for C-H activation . L'activation C-H est un type de réaction qui implique la rupture d'une liaison carbone-hydrogène et la formation d'une nouvelle liaison avec l'atome de carbone. Ce processus est fondamental pour de nombreuses transformations chimiques, y compris celles utilisées dans l'industrie pharmaceutique.
Test de Young
“this compound” is employed in the Young test to assess the amount of racemization in peptide coupling . La racémisation est un processus qui provoque une perte de chiralité, conduisant à la formation d'un mélange racémique. Le test de Young permet de mesurer ce phénomène, qui est particulièrement important dans la synthèse des peptides et des protéines.
Complexes d'inclusion avec la β-cyclodextrine
“this compound” forms inclusion complexes with β-cyclodextrin . These complexes are studied using Raman spectroscopy, which provides valuable information about the molecular interactions between the guest (this compound) and the host (β-cyclodextrin) molecules .
Reconnaissance chirale
The inclusion complexes of “this compound” with β-cyclodextrin have been used to detect chiral recognition by Raman spectroscopy . La reconnaissance chirale est un processus fondamental dans de nombreux systèmes biologiques et est cruciale pour le développement de médicaments chiraux.
Étude des propriétés chimiques
“this compound” is also used in the study of its chemical properties
Mécanisme D'action
Target of Action
N-Benzoyl-L-leucine is a derivative of the amino acid leucine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Mode of Action
As a leucine derivative, it may interact with its targets in a manner similar to other amino acids and their derivatives . These compounds generally interact with their targets to influence various physiological processes, including hormone secretion and energy supply .
Biochemical Pathways
As a leucine derivative, it may be involved in pathways related to protein synthesis and energy metabolism, given the role of amino acids in these processes .
Result of Action
Given its classification as a leucine derivative, it may have effects similar to those of other amino acids and their derivatives, such as influencing hormone secretion and energy supply .
Analyse Biochimique
Biochemical Properties
N-Benzoyl-L-leucine plays a role in various biochemical reactions. It is recognized by the L-type amino acid transporter 1 (LAT1), which is responsible for its cellular uptake . The structural requirements for recognition by LAT1 include a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain .
Cellular Effects
The effects of this compound on cells are not fully understood. It is known that the compound can influence cell function by interacting with various cellular processes. For example, it has been suggested that this compound may play a role in the activation of the mTORC1 pathway, which is involved in cell growth and metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several steps. After being transported into the cell by LAT1, it can activate the mTORC1 pathway . This activation is thought to occur through a series of binding interactions with biomolecules, potentially leading to changes in gene expression .
Transport and Distribution
This compound is transported into cells by the L-type amino acid transporter 1 (LAT1)
Propriétés
IUPAC Name |
(2S)-2-benzamido-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLGZPYHEPOBFG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316374 | |
| Record name | Benzoyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1466-83-7 | |
| Record name | Benzoyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















